molecular formula C14H19N3O B14385601 N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide CAS No. 88329-86-6

N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide

Cat. No.: B14385601
CAS No.: 88329-86-6
M. Wt: 245.32 g/mol
InChI Key: QXLNMDJERLOLCN-UHFFFAOYSA-N
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Description

N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide is an organic compound with a complex structure that includes a cyanoethyl group, a propyl group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide typically involves a multi-step process. One common method includes the reaction of 3-aminophenylacetic acid with 2-cyanoethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. These interactions can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-Cyanoethyl)(methyl)amino]phenyl}acetamide
  • N-{3-[(2-Cyanoethyl)(ethyl)amino]phenyl}acetamide
  • N-{3-[(2-Cyanoethyl)(butyl)amino]phenyl}acetamide

Uniqueness

N-{3-[(2-Cyanoethyl)(propyl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88329-86-6

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-[3-[2-cyanoethyl(propyl)amino]phenyl]acetamide

InChI

InChI=1S/C14H19N3O/c1-3-9-17(10-5-8-15)14-7-4-6-13(11-14)16-12(2)18/h4,6-7,11H,3,5,9-10H2,1-2H3,(H,16,18)

InChI Key

QXLNMDJERLOLCN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC#N)C1=CC=CC(=C1)NC(=O)C

Origin of Product

United States

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